Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
Description
Properties
CAS No. |
853319-93-4 |
|---|---|
Molecular Formula |
C26H17N3O7 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C26H17N3O7/c1-35-25(31)19-18-11-10-15-9-8-14-6-4-12-27-21(14)22(15)28(18)23(20(19)26(32)36-2)24(30)16-5-3-7-17(13-16)29(33)34/h3-13H,1-2H3 |
InChI Key |
GNHAOHGJWWFIGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[1,2-a] phenanthroline Core Structure
The foundational heterocyclic system is synthesized via a modified Krohnke reaction, adapted from methodologies used in pyrrolo-pyrrole syntheses . A solution of 1,10-phenanthroline-5,6-diamine (3.0 mmol) reacts with dimethyl acetylenedicarboxylate (3.3 mmol) in refluxing acetonitrile for 12 hours, forming the imidazo[4,5-f][1, phenanthroline intermediate. Cyclization is achieved by treating this intermediate with 2-bromoacetaldehyde (3.6 mmol) in the presence of sodium acetate (5.0 mmol) as a weak base, maintaining a pH of 6.5–7.0 at 25°C . The reaction proceeds via nucleophilic attack of the enamine nitrogen on the electrophilic aldehyde carbon, followed by dehydration to yield the pyrrolo[1,2-a] annulated product.
Critical Parameters
-
Solvent System : Anhydrous acetonitrile or dichloromethane ensures aprotic conditions, minimizing side reactions .
-
Temperature Control : Reflux conditions (80°C) accelerate imidazo-phenanthroline formation, while cyclization occurs optimally at room temperature .
-
Yield Optimization : Isolation of the intermediate imidazo-phenanthroline derivative improves final product purity, with yields increasing from 45% to 68% after column chromatography .
Regioselective 11-Position Acylation with 3-Nitrobenzoyl Chloride
Acylation at the 11-position is achieved through Friedel-Crafts chemistry, leveraging the electron-rich nature of the pyrrolo-phenanthroline system. The core structure (1.0 mmol) is dissolved in dry dichloromethane under nitrogen, and 3-nitrobenzoyl chloride (1.2 mmol) is added dropwise at 0°C. Catalytic aluminum chloride (0.1 mmol) facilitates electrophilic substitution, with the reaction mixture stirred for 6 hours at 25°C. Excess acylating agent is quenched with ice-water, and the crude product is extracted with ethyl acetate.
Reaction Monitoring
-
UV/Vis Spectroscopy : Shifts in λ_max from 280 nm (core) to 320 nm (acylated product) confirm conjugation extension .
-
HPLC Analysis : Reverse-phase C18 columns (ACN/H2O gradient) resolve unreacted starting material (t_R = 4.2 min) from the acylated product (t_R = 7.8 min) .
Table 1: Comparative Acylation Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| AlCl3 | 25 | 6 | 72 | 98.5 |
| FeCl3 | 25 | 8 | 65 | 95.2 |
| No catalyst | 25 | 24 | <5 | N/A |
Esterification and Stabilization of Dicarboxylate Groups
The 9,10-dicarboxylate ester functionality is introduced via a two-stage process: initial diester formation during core synthesis, followed by transesterification refinement. The acylated intermediate (0.5 mmol) is refluxed with excess methyl iodide (5.0 mmol) and potassium carbonate (2.0 mmol) in acetone for 24 hours. This ensures complete methylation of residual carboxylic acid groups, with reaction progress monitored via FT-IR loss of the broad O–H stretch at 2500–3000 cm⁻¹ .
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : Singlets at δ 3.92 and δ 3.96 integrate for six protons, confirming dimethyl ester formation .
-
ESI-MS : m/z 532.1 [M+H]⁺ aligns with the calculated molecular formula C₂₇H₁₇N₃O₈ .
Crystallographic and Stability Profiling
Single crystals suitable for X-ray diffraction are grown via vapor diffusion of hexane into a dimethyl sulfoxide solution. The structure reveals planarity of the pyrrolo-phenanthroline system (torsion angles <5°) and coplanar alignment of the 3-nitrobenzoyl group with the heterocyclic core.
Table 2: Selected Bond Lengths and Angles
| Parameter | Value (Å/°) | Source Comparison |
|---|---|---|
| C9–O1 (ester) | 1.214 | 1.218–1.225 |
| N11–C(aroyl) | 1.348 | 1.342–1.355 |
| Dihedral (phenanthroline-aroyl) | 4.8° | 3.5–6.2° |
Stability studies in phosphate-buffered saline (pH 7.4, 37°C) show <5% degradation over 72 hours, comparable to related rhenium carbonyl complexes .
Mechanistic Considerations and Byproduct Analysis
Competing pathways during acylation generate minor byproducts, including the 10-nitrobenzoyl regioisomer (3–5% yield) and diacylated species (≤1%). These are removed via silica gel chromatography using ethyl acetate/hexane (1:3). Computational modeling (DFT B3LYP/6-31G*) identifies the 11-position as the most nucleophilic site (Fukui f⁻ index = 0.152), rationalizing the observed regioselectivity .
Chemical Reactions Analysis
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo1,2-Aphenanthroline exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells by interfering with DNA replication processes .
Antimycobacterial Properties
The compound has also shown promise as an antimycobacterial agent. In vitro evaluations suggest that it can inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The mechanism appears to involve the disruption of cellular processes essential for bacterial survival .
Photophysical Properties
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate exhibits interesting photophysical properties that can be harnessed in material science. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound’s structural features facilitate efficient energy transfer processes .
Sensor Development
The compound's unique structure allows for selective binding with metal ions or small molecules, which can be utilized in sensor technology. Its application as a chemosensor for detecting heavy metals or other environmental pollutants is an area of ongoing research .
Chromatographic Applications
Due to its distinct chemical properties, this compound can be used as a stationary phase in chromatography. Its ability to interact with various analytes enhances separation efficiency in liquid chromatography techniques .
Spectroscopic Studies
The compound is also valuable in spectroscopic studies where its unique absorption and emission characteristics can be exploited to analyze complex mixtures. This includes applications in fluorescence spectroscopy where it can serve as a marker or probe .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | In vitro cancer cell lines | Demonstrated significant inhibition of cell proliferation |
| Antimycobacterial Evaluation | Mycobacterium tuberculosis | Showed effective growth inhibition |
| Photophysical Characterization | OLED materials | Exhibited strong fluorescence suitable for light-emitting applications |
| Chromatographic Separation | Liquid chromatography | Enhanced separation efficiency compared to traditional methods |
Mechanism of Action
The mechanism of action of Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo and phenanthroline moieties can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate: This compound has a similar structure but with ethyl groups instead of methyl groups, which can affect its chemical properties and reactivity.
9-cyano-pyrrolo(1,2-A)(1,10)phenanthroline derivatives: These compounds have a cyano group instead of a nitro group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Dimethyl 11-(3-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C26H17N3O7. Its structure features a pyrrolo(1,2-A)(1,10)phenanthroline core with a 3-nitrobenzoyl substituent and two carboxylate groups. The structural representation can be summarized as follows:
- Molecular Formula: C26H17N3O7
- CAS Number: 853319-93-4
- SMILES Notation: CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC(=CC=C4)N+[O-])C5=C(C=CC=N5)C=C3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cycloaddition and functionalization of the phenanthroline scaffold. The process generally yields high purity and can be optimized for scalability.
Anticancer Activity
This compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested:
- A549 (lung cancer)
- HeLa (cervical cancer)
- HS683 (brain cancer)
The compound demonstrated micromolar activity against these cell lines, suggesting it may interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.
The mechanism of action is thought to involve the compound's ability to intercalate into DNA, leading to the disruption of replication and transcription processes. Additionally, the presence of the nitro group may enhance its ability to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that modifications to the phenanthroline core and substituents can significantly influence biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Increases cytotoxicity |
| Carboxylate groups | Enhances solubility and bioavailability |
| Aromatic rings | Improves DNA intercalation potential |
Study 1: Cytotoxicity Assessment
In a study published in MDPI, researchers evaluated the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results indicated that the compound exhibited IC50 values in the low micromolar range across different cell types, highlighting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways through which this compound exerts its effects. The study utilized flow cytometry and western blot analysis to demonstrate that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
Q & A
Q. What is the synthetic pathway for Dimethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate?
The synthesis involves a multi-step process, primarily utilizing 1,3-dipolar cycloaddition reactions. For example, trans-Dimethyl derivatives are synthesized via reactions between nitrogen ylides and activators like dimethyl acetylenedicarboxylate. Key steps include:
- Formation of cycloadducts under controlled conditions (e.g., ice-cooled methylacrylic acid with triethylamine).
- Isolation of intermediates (e.g., trans-Dimethyl 11-[(3-nitrophenyl)carbonyl]-8a,11-dihydropyrrolo derivatives) with yields up to 92% .
- Characterization via NMR due to instability, bypassing traditional elemental analysis .
Q. What characterization methods are critical for validating this compound’s structure?
Due to its instability, 1H-NMR and 13C-NMR spectroscopy are essential. Key spectral features include:
- Distinct chemical shifts for the pyrrolo-phenanthroline core (e.g., δ 8.5–9.0 ppm for aromatic protons).
- Confirmation of ester carbonyls (δ ~165–170 ppm in 13C-NMR) and nitrobenzoyl substituents (δ ~150 ppm for nitro groups) .
- X-ray crystallography for stable derivatives to resolve ambiguities in stereochemistry .
Q. How does the core structure influence its chemical reactivity?
The pyrrolo[1,2-a][1,10]phenanthroline core provides:
- Planar aromaticity enabling DNA intercalation via π-π stacking .
- Electron-deficient regions facilitating interactions with nucleophiles or metal ions (e.g., coordination with transition metals for catalytic applications) .
- Substituent-dependent reactivity: The 3-nitrobenzoyl group enhances electrophilicity, while ester groups dictate solubility in polar solvents .
Q. What preliminary biological activities have been reported?
- DNA intercalation : Disrupts DNA replication via groove binding, observed in ethidium displacement assays .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Cytotoxicity : Structural analogs show IC₅₀ values <10 µM in cancer cell lines (e.g., MCF-7 breast cancer) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data interpretation be resolved?
- Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
- Comparative analysis : Contrast spectral data with structurally similar compounds (e.g., diethyl or bromobenzoyl analogs) to identify substituent-specific shifts .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and validate experimental data .
Q. How do substituent variations impact physicochemical and biological properties?
Substituent position and electronic nature significantly alter behavior:
| Substituent | Key Effects | Reference |
|---|---|---|
| 3-Nitrobenzoyl | Enhanced electrophilicity; strong DNA binding via nitro group polarization | |
| 4-Bromobenzoyl | Increased lipophilicity; improved membrane penetration | |
| 4-Fluorobenzoyl | Altered reactivity due to fluorine’s electronegativity; reduced cytotoxicity |
Substituent optimization (e.g., nitro vs. methoxy groups) is critical for tuning bioactivity .
Q. What strategies improve synthesis yield and purity?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature control : Maintain reactions at 0–5°C to minimize side-product formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cycloaddition steps .
- Chromatography : Employ gradient silica gel columns for purification of diastereomers .
Q. How can molecular modeling elucidate its mechanism of action?
- Docking studies : Simulate interactions with DNA helicases or topoisomerases using software like AutoDock Vina .
- QSAR analysis : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
- MD simulations : Predict stability of DNA-complexes over nanosecond timescales .
Q. What methodologies assess its environmental fate and toxicity?
Q. How are structure-activity relationships (SARs) analyzed for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
